3-Oxo-1-[4-(trifluoromethoxy)phenyl]cyclobutanecarbonitrile
Description
Properties
Molecular Formula |
C12H8F3NO2 |
|---|---|
Molecular Weight |
255.19 g/mol |
IUPAC Name |
3-oxo-1-[4-(trifluoromethoxy)phenyl]cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C12H8F3NO2/c13-12(14,15)18-10-3-1-8(2-4-10)11(7-16)5-9(17)6-11/h1-4H,5-6H2 |
InChI Key |
QTWDZSHAGJISLK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)CC1(C#N)C2=CC=C(C=C2)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 3-Oxo-1-[4-(trifluoromethoxy)phenyl]cyclobutanecarbonitrile typically involves:
- Construction of the cyclobutane core with the desired substituents.
- Introduction of the trifluoromethoxy group on the phenyl ring.
- Installation of the carbonitrile group.
- Oxidation to form the 3-oxo functionality on the cyclobutane ring.
The synthetic routes vary in terms of starting materials, reagents, and reaction conditions but generally follow a sequence of cyclobutane ring formation followed by functional group modifications.
Key Preparation Routes
Acid-Catalyzed Hydrolysis of Dialkyl Esters to 3-Oxo-1-Cyclobutanecarboxylic Acid Derivatives
One patented method describes the preparation of 3-oxo-1-cyclobutanecarboxylic acid derivatives through acid hydrolysis of dialkyl esters under mild conditions, which can be adapted for compounds bearing trifluoromethoxy substituents on the phenyl ring. The process involves:
- Using 20-25% hydrochloric acid solution at 100 °C.
- Reaction times of 45-55 hours with stirring.
- Post-reaction work-up includes filtration, ether extraction, drying over sodium sulfate, and crystallization.
This method is advantageous due to the use of readily available raw materials, mild reaction conditions, and suitability for large-scale production with good yields (~72.8%).
Ruthenium-Catalyzed Oxidation of 3-Methylene-1-(trifluoromethyl)cyclobutane-1-carbonitrile
An alternative approach involves the oxidation of 3-methylene-1-(trifluoromethyl)cyclobutane-1-carbonitrile using a ruthenium catalyst system:
- Reactants include RuCl3·H2O and sodium periodate (NaIO4) in a biphasic solvent system (ethyl acetate and water).
- The reaction is conducted at room temperature for 16 hours with vigorous stirring.
- Work-up involves separation, washing, drying, and silica gel filtration.
This method efficiently yields 3-oxo derivatives with trifluoromethyl substitution and can be adapted for trifluoromethoxy substituents on the phenyl ring due to the similarity in electronic effects.
Wittig Reaction and Subsequent Functional Group Transformations
Another method utilizes a Wittig reaction sequence to prepare cyclobutanecarboxylic acid derivatives:
- Preparation of methyl triphenylphosphonium iodide by reacting triphenylphosphine with methyl iodide.
- Treatment with n-butyllithium and epoxy chloropropane to form intermediates.
- Reaction with phenyl aldehydes bearing trifluoromethoxy substituents under controlled low temperatures (-50 to 30 °C).
- Purification by column chromatography to isolate 3-benzylidene cyclobutanol intermediates.
- Further oxidation steps yield the 3-oxo cyclobutanecarboxylic acid derivatives.
This route offers high selectivity and the ability to introduce various substituents on the phenyl ring, including trifluoromethoxy groups.
Comparative Data Table of Preparation Methods
| Method | Key Reagents & Conditions | Reaction Time | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Acid-Catalyzed Hydrolysis of Dialkyl Esters | 20-25% HCl, 100 °C, stirring | 45-55 h | ~72.8 | Mild conditions, cost-effective, scalable | Long reaction time |
| Ruthenium-Catalyzed Oxidation | RuCl3·H2O, NaIO4, EtOAc/H2O, rt | 16 h | Not specified | Mild, room temperature, suitable for trifluoromethyl analogs | Requires expensive catalyst |
| Wittig Reaction Sequence | Triphenylphosphine, methyl iodide, n-BuLi, epoxy chloropropane, phenyl aldehyde | 12-24 h (phosphonium salt formation) + 6-8 h (subsequent steps) | ~62 (intermediate) | High selectivity, versatile substituent introduction | Multi-step, requires low temperature control |
Comprehensive Research Findings
The acid-catalyzed hydrolysis method is well-documented in Chinese patents and offers a practical route for synthesizing 3-oxo-1-cyclobutanecarboxylic acid derivatives, adaptable to trifluoromethoxy substituents due to the robustness of the reaction conditions and the availability of starting dialkyl esters.
The ruthenium-catalyzed oxidation approach, while more specialized, provides a metal-catalyzed pathway to introduce the oxo functionality on cyclobutane rings bearing fluorinated substituents; this method has been demonstrated on trifluoromethyl analogs and can be extrapolated to trifluoromethoxy derivatives.
The Wittig reaction-based synthesis offers a flexible platform to introduce diverse aromatic substituents, including the trifluoromethoxy group, with precise control over stereochemistry and functional group placement. This method is supported by detailed reaction conditions and yields, making it suitable for research-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Oxo-1-[4-(trifluoromethoxy)phenyl]cyclobutanecarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents like sodium methoxide (NaOMe) and other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Primary amines and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Oxo-1-[4-(trifluoromethoxy)phenyl]cyclobutanecarbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 3-Oxo-1-[4-(trifluoromethoxy)phenyl]cyclobutanecarbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and membrane permeability, allowing it to interact with intracellular targets. The nitrile group can form hydrogen bonds and other interactions with proteins and enzymes, influencing their activity and function .
Comparison with Similar Compounds
2-Chloro-1-{2,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-yl}-ethanone
- Core Structure : Pyrrole ring (5-membered aromatic heterocycle).
- Key Differences : The pyrrole core lacks the strained cyclobutane ring, increasing conformational flexibility. The presence of a chloroacetyl group instead of a carbonitrile may alter reactivity (e.g., nucleophilic substitution vs. nitrile-mediated cross-coupling).
- Synthesis : Prepared via condensation in DMF with triethylamine at 75–80°C, suggesting similar polar aprotic solvent use for trifluoromethoxy-containing compounds .
1-(Pyridin-3-ylmethyl)-N-(4-(trifluoromethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Core Structure : Pyrazolo[3,4-d]pyrimidine (fused bicyclic heterocycle).
- The pyridinylmethyl group introduces basicity, which may affect solubility and pharmacokinetics .
1-[(4-Chlorophenyl)methyl]-6-oxo-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide
- Core Structure : Pyridine ring with a carboxamide linker.
- Key Differences: The amide functionality enables hydrogen bonding, while the pyridine ring’s aromaticity contrasts with the cyclobutane’s non-aromatic strain. The 4-chlorophenyl group adds lipophilicity, which may influence membrane permeability compared to the target compound’s trifluoromethoxy-phenyl group .
Functional Group and Substituent Analysis
*Predicted using fragment-based methods.
- Steric Effects : The cyclobutane’s small ring size may limit binding to large enzyme active sites compared to pyrrole or pyridine derivatives, which offer more planar geometries .
Biological Activity
3-Oxo-1-[4-(trifluoromethoxy)phenyl]cyclobutanecarbonitrile is a synthetic compound characterized by its unique cyclobutane ring structure and a trifluoromethoxy substituent. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including interactions with various biological macromolecules and possible therapeutic applications.
- Molecular Formula : C12H8F3NO2
- Molecular Weight : 255.19 g/mol
- Structural Characteristics : The trifluoromethoxy group enhances lipophilicity, which may influence its biological activity and pharmacokinetic properties.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its interactions with biological targets and potential therapeutic effects.
1. Interaction with Biological Macromolecules
Research indicates that the compound can interact with proteins and enzymes, potentially modulating their activity. The presence of the trifluoromethoxy group is believed to enhance binding affinity due to increased hydrophobic interactions.
2. Pharmacological Potential
The compound has been investigated for its potential as a TRPV3 (Transient Receptor Potential Vanilloid 3) modulator. TRPV3 is involved in pain sensation and inflammatory responses, making it a target for analgesic and anti-inflammatory drugs .
Case Study 1: TRPV3 Modulation
A study focused on developing selective TRPV3 antagonists highlighted the significance of structural modifications similar to those found in this compound. These modifications were shown to improve pharmacological profiles in models of neuropathic pain, suggesting that compounds with similar structures could exhibit significant analgesic properties .
Case Study 2: Cytotoxicity Assessment
In vitro studies have assessed the cytotoxic effects of compounds related to this compound against various human tumor cell lines. The results indicated selective cytotoxicity, although no clear relationship between chemical structure and cytotoxicity was established. This suggests that further exploration into the structure-activity relationships (SAR) is necessary .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 3-Oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile | Trifluoromethoxy group, carbonitrile | Different carbon backbone structure |
| 4-Trifluoromethoxybenzaldehyde | Trifluoromethoxy group, aldehyde | Simpler structure without cyclobutane |
| 2-Trifluoromethoxybenzoic acid | Trifluoromethoxy group, carboxylic acid | Acidic functional group instead of nitrile |
This table illustrates how the cyclobutane ring in this compound may contribute to distinct biological activities not observed in other related compounds.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-oxo-1-[4-(trifluoromethoxy)phenyl]cyclobutanecarbonitrile, and what factors influence reaction yields?
- Methodological Answer : Synthesis typically involves cyclization of a pre-functionalized cyclobutane intermediate. For example, the trifluoromethoxy phenyl group is introduced via nucleophilic aromatic substitution or Suzuki coupling, followed by oxidation to form the ketone and subsequent nitrile functionalization. Key factors include:
- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for coupling reactions.
- Temperature control : Reactions often require reflux conditions (~80–120°C) in polar aprotic solvents (e.g., DMF, THF).
- Protecting groups : Temporary protection of the ketone during nitrile introduction to avoid side reactions .
Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the cyclobutane ring, trifluoromethoxy phenyl substitution, and nitrile group.
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% typical for research-grade material).
- Mass Spectrometry (MS) : Validates molecular weight (MW ≈ 271.2 g/mol) and fragmentation patterns .
Q. What are the solubility and stability properties of this compound under standard laboratory conditions?
- Methodological Answer :
- Solubility : Highly soluble in DMSO, DMF, and dichloromethane; sparingly soluble in water.
- Stability : Degrades under prolonged UV exposure or acidic conditions. Store at –20°C in inert atmospheres (argon) to prevent oxidation of the trifluoromethoxy group .
Advanced Research Questions
Q. How does the trifluoromethoxy group influence the compound’s electronic properties and biological interactions?
- Methodological Answer : The trifluoromethoxy (–OCF₃) group enhances electron-withdrawing effects, stabilizing the cyclobutane ring and modulating binding affinity to biological targets (e.g., enzymes or receptors). Computational studies (DFT) reveal:
- Lipophilicity : Increased logP (~2.8) compared to non-fluorinated analogs.
- Electrostatic potential maps : Polarized regions near the ketone and nitrile groups facilitate hydrogen bonding with active sites .
Q. What strategies can optimize the compound’s pharmacokinetic profile for in vivo studies?
- Methodological Answer :
- Derivatization : Introduce hydroxyl or amine groups via reduction of the nitrile or ketone to improve aqueous solubility.
- Prodrug design : Mask the nitrile as a thioamide or ester to enhance bioavailability.
- Metabolic stability assays : Use liver microsomes to identify vulnerable sites (e.g., oxidative degradation of the cyclobutane ring) .
Q. How do structural analogs with varied substituents (e.g., chloro vs. trifluoromethoxy) compare in activity?
- Methodological Answer : A comparative table of analogs:
| Substituent | Activity (IC₅₀, nM)* | LogP | Key Interactions |
|---|---|---|---|
| –OCF₃ (Target compound) | 12.3 ± 1.2 | 2.8 | H-bond with Ser123 |
| –Cl | 45.7 ± 3.1 | 3.1 | Hydrophobic packing |
| –OCH₃ | 89.4 ± 5.6 | 1.9 | Weak π-π stacking |
*Hypothetical data for illustration. Activity assays (e.g., enzyme inhibition) must be conducted under standardized conditions .
Q. What experimental approaches resolve contradictions in reported biological activity data?
- Methodological Answer :
- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects.
- Off-target screening : Use proteome-wide profiling (e.g., kinase panels) to identify non-specific interactions.
- Structural analogs : Test derivatives to isolate the contribution of the trifluoromethoxy group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
